molecular formula C10H13FO2 B14758520 2-Fluoro-4-isopropoxy-1-methoxybenzene

2-Fluoro-4-isopropoxy-1-methoxybenzene

Cat. No.: B14758520
M. Wt: 184.21 g/mol
InChI Key: NMVCKNMPMIBYRJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isopropoxy-1-methoxybenzene typically involves the electrophilic aromatic substitution of a fluorobenzene derivative. One common method is the reaction of 2-fluoro-4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-fluoro-4-isopropoxybenzaldehyde.

    Reduction: Formation of 2-isopropoxy-1-methoxybenzene.

    Substitution: Formation of 2-amino-4-isopropoxy-1-methoxybenzene or 2-thio-4-isopropoxy-1-methoxybenzene.

Scientific Research Applications

2-Fluoro-4-isopropoxy-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The isopropoxy and methoxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxy-1-isopropylbenzene
  • 2-Fluoro-4-methoxy-1-propan-2-ylbenzene
  • 4-Fluoro-2-isopropoxy-1-methoxybenzene

Uniqueness

2-Fluoro-4-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The combination of fluorine, isopropoxy, and methoxy groups provides a unique set of properties that can be exploited in various applications .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H13FO2/c1-7(2)13-8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3

InChI Key

NMVCKNMPMIBYRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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